2-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide
Overview
Description
2-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.152812238 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
The synthesis of β-substituted-α,β-unsaturated amides from N-Methyl-2-methyl-3-(benzotriazol-l-yl)propanamide via treatment with butyllithium to form a dianion, which upon treatment with various electrophiles, affords monosubstituted products, demonstrates the compound's utility in organic synthesis (Katritzky, Szajda, & Lam, 1993). This process highlights its role in synthesizing complex organic molecules, including β-substituted amides, which are crucial intermediates in pharmaceutical and material science.
Cyclization Reactions
Investigations into the cyclization reactions of substituted 2-(N-benzoyl-N-methyl)aminoalkanamides in aqueous medium have provided insights into the kinetics and mechanisms of formation and decomposition of imidazolin-4-ones (Sedlák et al., 1999). These findings are valuable for developing synthetic strategies for heterocyclic compounds, which are foundational structures in numerous drugs and agrochemicals.
Antimicrobial and Cytotoxic Activities
Research into the synthesis of thiazole derivatives, including 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, and their evaluation for antimicrobial activity and cytotoxicity against various cell lines reveals the potential therapeutic applications of these molecules (Dawbaa et al., 2021). Such studies contribute to the discovery of new antimicrobial agents and cancer therapeutics.
Novel Imidazole Derivatives
The discovery of nonpeptide angiotensin II receptor antagonists, specifically N-(biphenylylmethyl)imidazoles, demonstrates the compound's role in developing potent, orally active antihypertensive drugs (Carini et al., 1991). This research underscores the importance of imidazole derivatives in medicinal chemistry, offering new avenues for treating hypertension.
Properties
IUPAC Name |
2-methyl-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11(2)15(19)17-10-13-4-6-14(7-5-13)18-9-8-16-12(18)3/h4-9,11H,10H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYDGANJOYPYIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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